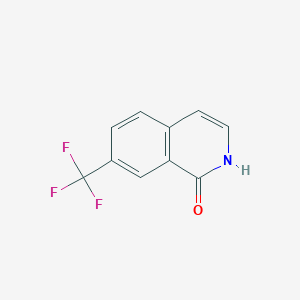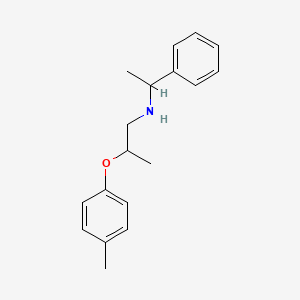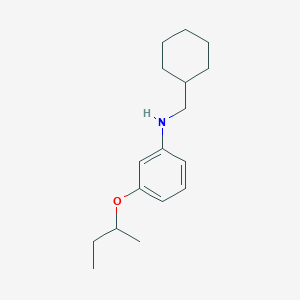
4-(Piridin-3-ilmetoxí)fenol
Descripción general
Descripción
“4-(Pyridin-3-ylmethoxy)phenol” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 .
Molecular Structure Analysis
The molecular structure of “4-(Pyridin-3-ylmethoxy)phenol” consists of a phenolic ring and a methoxy moiety attached to a pyridine ring . The phenolic ring is inclined at an angle of 32.70° with respect to the pyridine ring .Chemical Reactions Analysis
Phenols, such as “4-(Pyridin-3-ylmethoxy)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .Physical And Chemical Properties Analysis
“4-(Pyridin-3-ylmethoxy)phenol” is a powder that should be stored at room temperature . It has a predicted boiling point of 391.1°C at 760 mmHg, a predicted density of 1.2 g/cm3, and a predicted refractive index of n20D 1.61 .Aplicaciones Científicas De Investigación
Investigación Farmacéutica
“4-(Piridin-3-ilmetoxí)fenol” se utiliza como estándar de referencia en las pruebas farmacéuticas . Los estándares de referencia son sustancias con una concentración conocida de un compuesto en particular. Se utilizan para calibrar instrumentos analíticos y para evaluar la precisión y exactitud de los resultados de las pruebas en la investigación farmacéutica.
Investigación Proteómica
Este compuesto se utiliza en la investigación proteómica . La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Las proteínas son partes vitales de los organismos vivos, ya que son los principales componentes de las vías metabólicas fisiológicas de las células.
Investigación Química
En la investigación química, “this compound” podría utilizarse como reactivo o bloque de construcción para sintetizar otras moléculas complejas . Su fórmula molecular es C12H11NO2, y tiene un peso molecular de 201,22 .
Investigación Biológica
Aunque las aplicaciones específicas de “this compound” en la investigación biológica no se mencionan explícitamente en los resultados de la búsqueda, se sabe que los compuestos fenólicos en general exhiben diversas actividades biológicas, como propiedades antimicrobianas, antioxidantes y antiinflamatorias .
Investigación Médica
Los compuestos fenólicos, incluido “this compound”, se han asociado con varios beneficios para la salud. Por ejemplo, se ha encontrado que tienen una correlación negativa significativa con la obesidad .
Investigación Ambiental
Los compuestos fenólicos, incluido “this compound”, juegan un papel crucial en la investigación ambiental. A menudo se estudian por sus efectos en la contaminación del suelo y del agua. Por ejemplo, se ha descubierto que ciertas bacterias aumentan la tasa de degradación del fenol, lo que ayuda en la remediación del suelo contaminado con fenol .
Investigación Industrial
Los compuestos fenólicos tienen una amplia gama de aplicaciones en diversas industrias. Son conocidos por sus propiedades antioxidantes, antimicrobianas y antiinflamatorias, lo que los hace útiles en industrias como la farmacéutica, la alimentaria y la cosmética .
Investigación Agrícola
En la investigación agrícola, se sabe que los compuestos fenólicos juegan un papel importante en el crecimiento y desarrollo de las plantas, particularmente en los mecanismos de defensa. Proporcionan integridad estructural y apoyo a las plantas y se sabe que exhiben propiedades antimicrobianas y antioxidantes .
Mecanismo De Acción
Target of Action
It is known that phenolic compounds, which 4-(pyridin-3-ylmethoxy)phenol is a type of, have a broad range of targets due to their diverse chemical structures .
Mode of Action
In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .
Biochemical Pathways
For example, they can interfere with bacterial cell wall synthesis, DNA replication, or enzyme production .
Result of Action
Phenolic compounds are known to have a wide range of effects, including antimicrobial, antiviral, and antifungal activities .
Action Environment
For example, exposure to certain environmental pollutants has been associated with increased incidence of diseases such as asthma .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Pyridin-3-ylmethoxy)phenol has several advantages for use in laboratory experiments. It is a relatively safe and non-toxic compound, and it is relatively easy to synthesize. In addition, 4-(Pyridin-3-ylmethoxy)phenol has a wide range of potential applications in scientific research, such as its use as an antioxidant and anti-inflammatory agent. However, there are also some limitations for its use in laboratory experiments. For example, 4-(Pyridin-3-ylmethoxy)phenol is relatively unstable and can degrade over time. In addition, it is not soluble in common solvents, such as ether and chloroform.
Direcciones Futuras
There are several potential future directions for research on 4-(Pyridin-3-ylmethoxy)phenol. Due to its antioxidant and anti-inflammatory properties, further research could be conducted to explore its potential applications in the treatment of various diseases, such as cancer, cardiovascular disease, and inflammatory diseases. In addition, further research could be conducted to explore the molecular mechanisms underlying its biochemical and physiological effects. Furthermore, research could be conducted to explore the potential of 4-(Pyridin-3-ylmethoxy)phenol as a drug delivery system or as a pro-drug. Finally, research could be conducted to improve the stability and solubility of 4-(Pyridin-3-ylmethoxy)phenol, in order to make it more suitable for use in laboratory experiments.
Análisis Bioquímico
Biochemical Properties
4-(Pyridin-3-ylmethoxy)phenol plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. Phenolic compounds, including 4-(Pyridin-3-ylmethoxy)phenol, are known to form complexes with proteins via covalent and non-covalent interactions such as hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . These interactions can alter the structure and properties of proteins, potentially affecting their function and stability. Additionally, phenolic compounds have been shown to inhibit enzymes linked to various human diseases, highlighting their therapeutic potential .
Cellular Effects
4-(Pyridin-3-ylmethoxy)phenol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Phenolic compounds can modulate the expression of host defense genes and exhibit cytotoxic effects on certain cell types . For instance, phenol-soluble modulins produced by Staphylococcus epidermidis have been shown to induce inflammation and promote cytokine expression in keratinocytes . These effects underscore the compound’s potential impact on cellular function and its role in modulating immune responses.
Molecular Mechanism
The molecular mechanism of action of 4-(Pyridin-3-ylmethoxy)phenol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Phenolic compounds can interact with enzymes and proteins through various binding interactions, influencing their activity and stability . These interactions can lead to the inhibition of key enzymes involved in physiological processes, thereby modulating cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Pyridin-3-ylmethoxy)phenol can change over time due to factors such as stability and degradation. Phenolic compounds are known to undergo degradation, which can impact their long-term effects on cellular function . Studies have shown that environmental phenols can influence kidney function over extended periods, highlighting the importance of considering temporal effects in research .
Dosage Effects in Animal Models
The effects of 4-(Pyridin-3-ylmethoxy)phenol can vary with different dosages in animal models. Phenolic compounds have been shown to exhibit both beneficial and adverse effects depending on the dosage administered . For example, high doses of phenol can lead to toxic effects, including gastrointestinal disturbances and hepatotoxicity . Understanding the dosage-dependent effects of 4-(Pyridin-3-ylmethoxy)phenol is crucial for its potential therapeutic applications.
Metabolic Pathways
4-(Pyridin-3-ylmethoxy)phenol is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. Phenolic compounds are primarily biosynthesized through the shikimic acid pathway, with phenylalanine ammonia lyase playing a key role in connecting primary and secondary metabolism . These metabolic pathways are essential for the compound’s biological activity and its role in stress responses.
Transport and Distribution
The transport and distribution of 4-(Pyridin-3-ylmethoxy)phenol within cells and tissues involve interactions with transporters and binding proteins. Phenolic compounds can be transported across cell membranes and distributed to various cellular compartments, influencing their localization and accumulation . These processes are critical for the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
4-(Pyridin-3-ylmethoxy)phenol exhibits specific subcellular localization, which can affect its activity and function. Phenolic compounds can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . Understanding the subcellular localization of 4-(Pyridin-3-ylmethoxy)phenol is essential for elucidating its mechanism of action and its role in cellular processes.
Propiedades
IUPAC Name |
4-(pyridin-3-ylmethoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11-3-5-12(6-4-11)15-9-10-2-1-7-13-8-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPLGULDVNFMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-(Sec-butoxy)-N-[2-(hexyloxy)benzyl]aniline](/img/structure/B1389316.png)
![N-[4-(Sec-butoxy)phenyl]-N-[2-(2-ethoxyethoxy)-benzyl]amine](/img/structure/B1389318.png)
![N-[2-(4-Ethylphenoxy)propyl]-3-(trifluoromethyl)aniline](/img/structure/B1389319.png)
![3-Chloro-N-[2-(2,5-dimethylphenoxy)propyl]-4-fluoroaniline](/img/structure/B1389322.png)
![N-[2-(Isopentyloxy)benzyl]-1-hexadecanamine](/img/structure/B1389323.png)
![N-(3-Chloro-4-methoxyphenyl)-N-[2-(2-methylphenoxy)butyl]amine](/img/structure/B1389324.png)
![4-(Heptyloxy)-N-[2-(phenethyloxy)benzyl]aniline](/img/structure/B1389327.png)

![N-[2-(4-Ethylphenoxy)propyl]-4-fluoroaniline](/img/structure/B1389331.png)
![N1-[2-(2,5-dimethylphenoxy)propyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1389332.png)